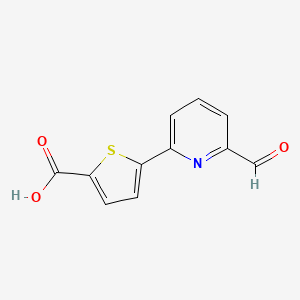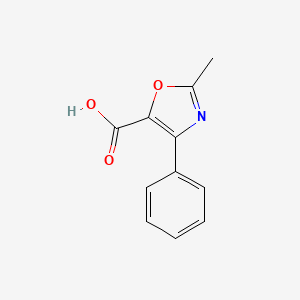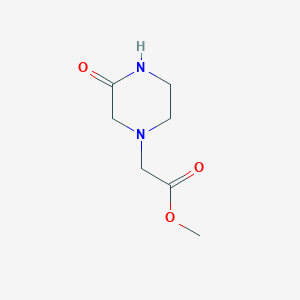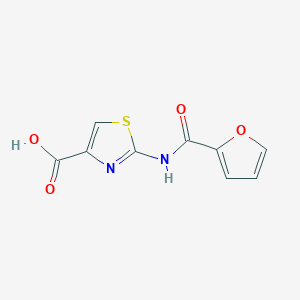amine CAS No. 1152851-27-8](/img/structure/B1386090.png)
[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine
Descripción general
Descripción
“(6-Methylpyridin-3-yl)methylamine” is a chemical compound with the molecular formula C7H10N2 . It has an average mass of 122.168 Da and a monoisotopic mass of 122.084396 Da .
Molecular Structure Analysis
The molecular structure of “(6-Methylpyridin-3-yl)methylamine” consists of a pyridine ring with a methyl group attached to the 6th carbon and an amine group attached to the 3rd carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Methylpyridin-3-yl)methylamine” include a density of 1.0±0.1 g/cm3, a boiling point of 219.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 107.3±10.2 °C .
Aplicaciones Científicas De Investigación
6-MPAP has a wide range of potential applications in scientific research. It has been found to be useful in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been found to be useful in the synthesis of polymers, nanoparticles, and catalysts. In addition, 6-MPAP has been found to be useful in the study of enzyme kinetics, protein folding, and DNA replication.
Mecanismo De Acción
The mechanism of action of 6-MPAP is not yet fully understood. It is believed to act as a proton donor, which allows it to interact with other molecules in a variety of ways. It is also believed to act as a catalyst, which allows it to speed up chemical reactions. In addition, 6-MPAP is believed to act as a chelator, which allows it to bind to metals and form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MPAP are not yet fully understood. However, it has been found to have some potential applications in medicine. It has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases. In addition, it has been found to have the potential to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-MPAP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for research. In addition, it is a relatively stable compound, which makes it useful for long-term experiments. However, it is also a relatively reactive compound, which can make it difficult to handle in certain experiments.
Direcciones Futuras
The potential applications of 6-MPAP are still being explored. One potential future direction is to further explore its potential applications in medicine, such as its potential to reduce the risk of cardiovascular disease. In addition, further research could be done to explore its potential applications in the fields of biochemistry and chemical synthesis. Finally, further research could be done to better understand its mechanism of action and biochemical and physiological effects.
Propiedades
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)11-6-10-5-4-9(3)12-7-10/h4-5,7-8,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJVPTTXJVZVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)


![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)
![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)

![[3-(Cyclohexylmethoxy)phenyl]boronic acid](/img/structure/B1386022.png)


![{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine](/img/structure/B1386030.png)